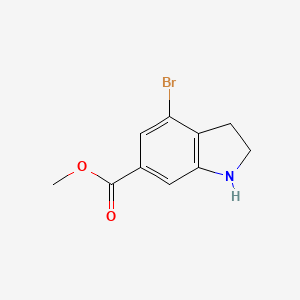

Methyl 4-bromoindoline-6-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-2,3-dihydro-1H-indole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h4-5,12H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDZFQLNYQVVJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCN2)C(=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Bromoindoline 6 Carboxylate and Analogous Bromoindolines

Strategies for the De Novo Construction of the Indoline (B122111) Core

The foundational step in synthesizing complex molecules like Methyl 4-bromoindoline-6-carboxylate is the efficient assembly of the indoline nucleus. De novo strategies build the heterocyclic ring system from acyclic or non-indolic precursors.

Ring-closing or annulation strategies involve the formation of the five-membered nitrogen-containing ring onto a pre-existing benzene (B151609) ring. One modern approach involves an inverse-electron demand Diels-Alder reaction followed by an aromatization sequence. For instance, the reaction of 2,5-dihalogenated thiophene 1,1-dioxides with 2,3-dihydropyrroles can yield cycloadducts that, upon selective elimination and aromatization, afford C-4 halogenated indolines. nih.govacs.org The regioselectivity of this process can be controlled by the nature of the nitrogen-protecting group. acs.org Other classical methods, not detailed in the provided search results but common in organic synthesis, include intramolecular Heck reactions and transition-metal-catalyzed C-N bond-forming cyclizations.

Reductive cyclization is a powerful and widely used method for constructing the indoline scaffold, often starting from ortho-substituted nitroarenes. This approach involves the simultaneous reduction of a nitro group to an amine, which then participates in an intramolecular cyclization.

A prominent example is the rhodium-catalyzed reductive cyclization of (E)-2-nitro-pyrrolidinostyrene derivatives to yield functionalized indolines. This method demonstrates good to excellent yields and tolerates various functional groups. Another key strategy involves the palladium-catalyzed reductive cyclization of 2-nitrostyrenes using formate esters as surrogates for carbon monoxide (CO). researchgate.net This process can be performed with as little as 0.2 mol-% palladium catalyst and is scalable. researchgate.net The reaction with phenyl formate as the CO source has been shown to produce indoles in excellent yields, which can then be reduced to the corresponding indoline. researchgate.net

The reduction of an indole-2-carboxylic acid or its ester to an indoline-2-carboxylic acid can be achieved using stannous chloride and dry hydrogen chloride gas in an alcohol solvent. google.com This process forms an intermediate tin complex which is then hydrolyzed to yield the free indoline acid. google.com

Table 1: Comparison of Reductive Cyclization Conditions for Indoline/Indole (B1671886) Synthesis

| Catalyst/Reagent System | Substrate | Product Type | Key Features |

| Rh/C, Fe(OAc)₂ | (E)-2-nitro-pyrrolidinostyrene | Functionalized Indoline | Good to excellent yields. |

| Pd/phenanthroline, Phenyl formate | 2-Nitrostyrene | Indole (Indoline precursor) | Uses formate as a CO surrogate; high yields. researchgate.net |

| Ru₃(CO)₁₂, Alkyl formate | 2-Nitrostyrene | Indole (Indoline precursor) | Requires a ruthenium co-catalyst for alkyl formates. researchgate.net |

| SnCl₂, HCl gas | Indole-2-carboxylic ester | Indoline-2-carboxylic acid | Proceeds via an isolable tin complex. google.com |

Regioselective Functionalization Techniques for Bromoindoline Scaffolds

Introducing a bromine atom specifically at the C4 position of the indoline ring is a significant challenge due to the electronic nature of the scaffold. Direct electrophilic bromination typically favors other positions. Therefore, regioselective techniques are essential.

Achieving site-selectivity at the C4 position often requires the use of a directing group to guide the functionalization. A palladium(II)-catalyzed methodology utilizing a transient directing group (TDG) has been developed for the C4-bromination of indoles, a strategy adaptable to indoline precursors. acs.org In this system, an amino acid like glycine can serve as the TDG, with copper(II) bromide (CuBr₂) acting as the halide source. acs.org

The inherent challenge of C4 functionalization is also highlighted by studies on substituted indoles where steric hindrance at the 4-position can significantly impact reaction yields. nih.gov For example, the nitration of 4-methyl-Boc-indole gives a low yield, demonstrating that steric bulk near the target position can impede the reaction. nih.gov While direct C4-bromination of an indoline-6-carboxylate is not explicitly detailed, these directed C-H functionalization principles provide a clear pathway. The strategy would involve installing a directing group on the indoline nitrogen, performing the catalyzed C4-bromination, and subsequently removing the directing group.

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.meic.ac.ukimperial.ac.uk This approach can be used to install a bromine atom at the C4 position by converting a different, more easily installed functional group.

A common FGI strategy that could be applied to indoline synthesis is the conversion of a C4-amino group to a C4-bromo group via a Sandmeyer-type reaction. This would involve the diazotization of a 4-aminoindoline derivative followed by treatment with a copper(I) bromide source. Another potential FGI involves a metal-halogen exchange, where a different halogen, such as iodine, is first installed and then exchanged for bromine. The Finkelstein reaction, for instance, allows for the conversion of alkyl chlorides to bromides or iodides, and similar principles can be applied to aryl systems under specific catalytic conditions. vanderbilt.edu These FGI tactics provide alternative routes to the target 4-bromoindoline scaffold when direct bromination is not feasible.

Esterification Reactions for the C6-Carboxylate Moiety

The final functional group on the target molecule is the methyl ester at the C6 position. This is typically installed by esterifying the corresponding indoline-6-carboxylic acid.

The most direct and widely used method for this transformation is the Fischer esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid (Indoline-6-carboxylic acid) with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water. masterorganicchemistry.com

Alternatively, esterification can be achieved under milder conditions. One such method involves the formation of mixed carboxylic-carbonic anhydrides, which are then reacted with the alcohol. acs.org Another common approach is to convert the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. Alkylation of the carboxylate salt with a methylating agent like methyl iodide or dimethyl sulfate is also a viable, though less common, strategy for this specific transformation.

Table 2: Selected Esterification Methods for a C6-Carboxylic Acid

| Method | Reagents | Conditions | Key Features |

| Fischer Esterification | Methanol, H₂SO₄ (catalyst) | Reflux | Equilibrium-driven; requires excess alcohol. masterorganicchemistry.com |

| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Methanol, Base | Typically mild to moderate temp. | Proceeds via a highly reactive intermediate. |

| Mixed Anhydride | Chloroformate, Base, then Methanol | Mild conditions | Avoids strongly acidic conditions. acs.org |

Carboxylic Acid Precursors and Esterification Optimization

The immediate precursor to this compound is its corresponding carboxylic acid, 4-bromoindoline-6-carboxylic acid. The synthesis of this acid is a critical first step, followed by an optimized esterification process to yield the final methyl ester.

Several established methods are available for the esterification of carboxylic acids. The choice of method often depends on the substrate's sensitivity, desired scale, and required purity.

Fischer-Speier Esterification : This classical method involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by using a large excess of methanol, which also serves as the solvent. While cost-effective, the harsh acidic conditions and high temperatures may not be suitable for sensitive substrates.

DCC/DMAP Coupling : A milder and often more efficient method for esterification is the use of a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). organic-chemistry.orgorganic-chemistry.org In this process, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive amide that is readily attacked by the alcohol. organic-chemistry.org This method proceeds at room temperature and avoids strong acids, making it suitable for a wider range of functionalized molecules. organic-chemistry.org

The optimization of these processes involves adjusting parameters such as reaction time, temperature, and the stoichiometry of reagents to maximize yield and minimize the formation of byproducts, such as N-acylurea in the case of DCC coupling. organic-chemistry.org

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer Esterification | Carboxylic Acid, Methanol, H₂SO₄ (cat.) | Reflux in excess methanol | Low cost, simple procedure | Harsh acidic conditions, high temperature, requires excess alcohol |

| DCC/DMAP Coupling | Carboxylic Acid, Methanol, DCC, DMAP (cat.) | CH₂Cl₂ or other aprotic solvent, 0°C to room temp | Mild conditions, high yields, suitable for sensitive substrates | DCC is an allergen, formation of dicyclohexylurea (DCU) byproduct requires filtration |

Transesterification Processes for Methyl Ester Formation

Transesterification is an alternative route to methyl esters, involving the conversion of a different ester (e.g., an ethyl or benzyl ester) into the methyl ester by reaction with methanol. This process is also typically catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification : Similar to Fischer esterification, strong acids protonate the carbonyl group of the starting ester, rendering it more electrophilic and susceptible to nucleophilic attack by methanol. The equilibrium is driven towards the desired methyl ester by using a large excess of methanol.

Base-Catalyzed Transesterification : Strong bases, such as sodium methoxide (NaOMe), can also catalyze the reaction. srsintl.com The base deprotonates methanol to form the highly nucleophilic methoxide ion (CH₃O⁻), which attacks the carbonyl carbon of the starting ester. srsintl.com This leads to a tetrahedral intermediate that subsequently collapses, eliminating the original alkoxide and forming the new methyl ester. wikipedia.orgresearchgate.net Base-catalyzed methods are often faster and occur at lower temperatures than acid-catalyzed ones, but the substrate must be stable to basic conditions and free of water to prevent saponification (hydrolysis) of the ester. srsintl.com

| Catalyst Type | Mechanism | Key Reagents | Conditions |

| Acid | Protonation of carbonyl oxygen enhances electrophilicity. | H₂SO₄, HCl, TsOH | Excess methanol, often heated |

| Base | Generation of a potent nucleophile (alkoxide) via deprotonation of alcohol. | NaOMe, KOH, NaOH | Anhydrous methanol, often room temp or slightly elevated |

Comprehensive Synthetic Pathways for this compound

Due to the specific substitution pattern, the synthesis of this compound requires a carefully planned, multi-step approach.

A plausible stepwise synthesis begins with a suitably substituted benzene derivative, building the heterocyclic ring system, and then performing necessary functional group interconversions.

Starting Material Selection : A logical starting point would be a 2-nitro-toluene derivative with the desired substitution pattern, for example, 4-bromo-2-methyl-6-nitroaniline or a related compound.

Indole Ring Formation : Classical indole syntheses, such as the Fischer, Bartoli, or Batcho-Leimgruber methods, are often employed. However, for polysubstituted indoles, modern palladium-catalyzed cyclization reactions are highly effective. For instance, a reductive cyclization of a 2-nitrostyrene derivative can be used to construct the indole core.

Functional Group Manipulation : Once the substituted 4-bromo-6-carboxyindole (or its ester) is formed, the next crucial step is the reduction of the indole double bond to form the indoline (2,3-dihydroindole) ring.

Reduction of the Indole Ring : The selective hydrogenation of the pyrrole ring of an indole without affecting other functional groups (like the bromo or ester groups) can be challenging. Heterogeneous catalytic hydrogenation using catalysts like Platinum on carbon (Pt/C) in the presence of a Brønsted acid in an aqueous medium has been shown to be effective for the hydrogenation of unprotected indoles to indolines. nih.gov Other reducing agents such as NaBH₃CN or triethylsilane in trifluoroacetic acid are also used.

Final Esterification : If the synthesis was carried out with the carboxylic acid, the final step would be the esterification of the 4-bromoindoline-6-carboxylic acid precursor as described in section 2.3.1.

Modern synthetic chemistry emphasizes efficiency through one-pot or cascade reactions, which combine multiple transformations into a single operation, avoiding the isolation of intermediates. researchgate.netiitj.ac.in

One-Pot Indoline Synthesis : A one-pot synthesis of highly substituted indolines can be achieved from arylhydrazines and aldehydes. researchgate.net This process may involve a sequence of Fischer indole synthesis to form an indolenine, followed by in-situ reduction to the indoline. researchgate.net

Cascade Reactions : Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur sequentially without changing the reaction conditions. iitj.ac.in For example, a dearomative indole alkylation followed by an intramolecular Friedel–Crafts-type reaction can rapidly build complex, fused indoline systems. acs.org The development of a specific cascade for this compound would likely involve a copper- or palladium-catalyzed cyclization of a pre-functionalized acyclic precursor. nih.gov

Protective Group Chemistry in the Synthesis of Substituted Indolines

The nitrogen atom of the indoline ring is a nucleophilic and reactive site. During multi-step syntheses, it is often necessary to protect this nitrogen to prevent unwanted side reactions or to direct reactions to other positions on the ring.

Common N-protecting groups for indoles and indolines include:

tert-Butoxycarbonyl (Boc) : The Boc group is widely used due to its stability under many reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in an organic solvent). researchgate.netrsc.orgreddit.com It is introduced using di-tert-butyl dicarbonate (Boc₂O). rsc.org

Tosyl (Ts) : The p-toluenesulfonyl group is a robust protecting group, stable to a wide range of conditions. Its removal is typically harsher, requiring strong acids or potent reducing agents like sodium in liquid ammonia or sodium naphthalenide. wikipedia.orgfiu.edu A milder deprotection can sometimes be achieved using cesium carbonate in a mixed solvent system. researchgate.net

Benzyl (Bn) : The benzyl group is introduced using benzyl bromide and is typically removed by catalytic hydrogenolysis, a condition that might simultaneously reduce the indole to an indoline if not already performed.

The choice of protecting group is a strategic decision based on the planned synthetic route and the chemical stability of other functional groups in the molecule.

| Protecting Group | Abbreviation | Introduction Reagent | Common Deprotection Conditions | Key Features |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA); HCl in dioxane; Thermolysis researchgate.netacs.org | Stable to base and nucleophiles; Easily removed with acid |

| p-Toluenesulfonyl | Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl) | Strong acid (HBr); Na/NH₃; Mg/MeOH; Cs₂CO₃/MeOH wikipedia.orgresearchgate.net | Very stable; Electron-withdrawing |

| Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid and base; Removal conditions can affect other groups |

Catalytic Approaches in Bromoindoline Synthesis

Catalysis, particularly using transition metals, is central to the modern synthesis of indolines. Catalysts can enable reactions with high efficiency, selectivity, and functional group tolerance that are difficult to achieve with classical methods.

Palladium Catalysis : Palladium is one of the most versatile metals for indole and indoline synthesis. nih.govresearchgate.net Palladium-catalyzed reactions are used for:

C-H Activation/Amination : Direct intramolecular amination of C(sp³)–H bonds can form the indoline ring from acyclic precursors. acs.orgacs.org

Heck Cyclization : Intramolecular Heck reactions are a powerful tool for forming the five-membered ring.

Cross-Coupling : Reactions like Suzuki or Buchwald-Hartwig coupling can be used to build complex precursors prior to the cyclization step.

Copper Catalysis : Copper catalysts are often a more economical alternative to palladium and are highly effective for C-N bond formation. acs.org Domino copper-catalyzed amidation followed by intramolecular nucleophilic substitution is an efficient route to indolines. nih.gov Copper(II)-catalyzed dearomative cyclization of substituted indoles is another modern approach to constructing fused indoline systems. rwth-aachen.de

Other Metal Catalysis : Other metals like rhodium, gold, and indium have also been used to catalyze various steps in indole synthesis, such as hydroamination or cycloisomerization reactions that can lead to indoline precursors. d-nb.info

Hydrogenation Catalysis : As mentioned previously, heterogeneous catalysts like Pt/C, Pd/C, and Rh/C are essential for the reduction of the indole C2=C3 double bond to afford the indoline scaffold. nih.gov

The selection of the catalyst and ligand system is critical for controlling the regioselectivity and stereoselectivity of these transformations, enabling the precise construction of complex molecules like this compound.

Palladium-Catalyzed Coupling Reactions in Bromoindoline Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides, including bromoindolines. researchgate.netscielo.br The bromine atom at the C4 position of the indoline ring is suitably positioned for a variety of transformations, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. sigmaaldrich.com These methodologies offer efficient and selective routes to functionalized indoline derivatives under relatively mild conditions. researchgate.netbeilstein-journals.org

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with a halide. For bromoindoline architectures, this allows for the introduction of aryl, heteroaryl, or vinyl groups. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base. For example, the Suzuki coupling of 4-bromo-substituted heterocycles with phenylboronic acid has been shown to proceed with high yields. beilstein-journals.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. beilstein-journals.org This method is instrumental in synthesizing alkynyl-substituted indolines, which are valuable precursors for further transformations.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Simple and efficient procedures for palladium-catalyzed C-N cross-coupling of N-substituted 4-bromo-7-azaindoles (structurally analogous to bromoindolines) with various amines and amides have been developed. beilstein-journals.org These reactions often utilize palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with specialized phosphine ligands, such as Xantphos, and a base like Cs₂CO₃. beilstein-journals.org

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This transformation can be applied to bromoindolines to introduce alkenyl substituents, further diversifying the molecular scaffold. scielo.br

Below is a table summarizing typical conditions for palladium-catalyzed reactions on analogous bromo-heterocyclic systems.

| Reaction Type | Catalyst/Ligand | Base | Solvent | Typical Substrates | Yield (%) | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 4-Bromo-6H-1,2-oxazines, Phenylboronic acid | 77-82 | beilstein-journals.org |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 4-Bromo-6H-1,2-oxazines, Terminal alkynes | Good | beilstein-journals.org |

| C-N Coupling (Amination) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | N-Benzyl-4-bromo-7-azaindole, Phenylmethanamine | ~90 | beilstein-journals.org |

| C-O Coupling (Etherification) | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | N-Benzyl-4-bromo-7-azaindole, Phenols | Good | beilstein-journals.org |

Other Transition-Metal Catalyzed Transformations for Indoline Derivatization

While palladium catalysis is predominant, other transition metals also play a crucial role in the functionalization of indole and indoline systems. mdpi.com Catalysts based on copper, cobalt, and gold can mediate unique transformations, providing access to a broader range of chemical diversity. mdpi.comchemrxiv.orgchemrxiv.org

Copper-Catalyzed Reactions: Copper catalysts are often employed in C-N and C-O bond-forming reactions, sometimes serving as a cost-effective alternative to palladium. For instance, copper-catalyzed arylation of the indolic nitrogen has been reported. beilstein-journals.org Copper catalysis is also central to the generation of carbene intermediates from diazo compounds, which can then react with the indole nucleus to form spirocyclic derivatives. chemrxiv.org

Cobalt-Catalyzed Reactions: Cobalt catalysts have been utilized for the synthesis of indoles through intramolecular cross-dehydrogenative coupling of ortho-alkenylanilines. mdpi.com Cobalt has also been shown to catalyze the reaction of isocyanides and sulfonyl azides to yield 3-imine indole derivatives. mdpi.com These methods highlight the potential for cobalt in mediating C-H activation and cyclization reactions on the indoline scaffold.

Gold-Catalyzed Reactions: Gold catalysts are particularly effective in activating alkynes, allenes, and allyl carbonates tethered to an indole core. chemrxiv.org This reactivity has been exploited in gold-catalyzed cycloisomerization reactions to access spiroindolenines, demonstrating the utility of gold in dearomatization and cyclization strategies. chemrxiv.org

The derivatization of the indoline core is not limited to reactions at the bromine-substituted position. Transition metals can also catalyze C-H functionalization at other positions on the aromatic ring, although this can be more challenging. researchgate.net

The following table provides examples of other transition-metal catalyzed reactions relevant to indole/indoline derivatization.

| Metal Catalyst | Reaction Type | Key Features | Reference |

| Copper | Spirocyclization | Generation of Cu(I)-carbene intermediates from diazo compounds. | chemrxiv.org |

| Cobalt | Cross-Dehydrogenative Coupling | Intramolecular C-H/N-H annulation to form indoles. | mdpi.com |

| Gold | Cycloisomerization | Activation of tethered alkynes for dearomatization/cyclization. | chemrxiv.org |

Computational and Theoretical Investigations of Methyl 4 Bromoindoline 6 Carboxylate and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations are employed to determine the optimized molecular geometry and electronic properties of molecules like Methyl 4-bromoindoline-6-carboxylate. nih.govechemcom.com These calculations often utilize a combination of a functional, such as B3LYP (Becke's three-parameter Lee-Yang-Parr), and a basis set, like 6-311G(d,p), to achieve a balance between accuracy and computational cost. mdpi.com The primary goal of geometry optimization is to find the arrangement of atoms that corresponds to the lowest energy, representing the most stable conformation of the molecule. nih.gov This process provides crucial data on bond lengths, bond angles, and dihedral angles. dergipark.org.tr Frequency calculations are typically performed after optimization to confirm that the obtained structure is a true energy minimum. researchgate.net

Conformational analysis is a critical aspect of understanding the three-dimensional structure and flexibility of molecules, which in turn dictates their physical properties and biological activity. nih.gov For bromoindoline systems, which contain a non-planar five-membered ring fused to a benzene (B151609) ring, multiple conformations are possible due to the puckering of the indoline (B122111) ring and the rotation of the carboxylate group.

Computational methods are used to systematically explore the potential energy surface of the molecule to identify stable conformers (local minima) and the transition states that connect them. researchgate.net By calculating the single-point energies of these various conformations, an energetic profile can be constructed. This profile reveals the relative stability of each conformer, with lower energy values indicating greater stability. researchgate.net The energy differences between conformers and the energy barriers for their interconversion provide insight into the molecule's dynamic behavior at a given temperature. researchgate.net

Table 1: Hypothetical Relative Energies of Bromoindoline-6-carboxylate Conformers This table presents illustrative data for different puckering conformations of the indoline ring.

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A (Twist) | 20.5° | 0.00 | 75.8 |

| B (Envelope) | 0.0° | 0.85 | 20.1 |

Vibrational frequency calculations are a powerful tool for interpreting and predicting the infrared (IR) and Raman spectra of molecules. mdpi.com Once the molecular geometry is optimized using DFT, the same level of theory can be used to compute the harmonic vibrational frequencies. olemiss.edu These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and twisting of bonds. osti.gov

A direct comparison between the calculated vibrational spectrum and an experimentally obtained spectrum (e.g., from FTIR spectroscopy) serves to validate the accuracy of the computational model. researchgate.netcuny.edu Often, calculated harmonic frequencies are systematically higher than experimental ones due to the neglect of anharmonicity and other factors. mdpi.com To improve the agreement, a scaling factor is commonly applied to the computed frequencies. cuny.edumdpi.com The analysis helps in the unambiguous assignment of vibrational bands observed in the experimental spectrum to specific molecular motions. osti.gov

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for Key Functional Groups in this compound This table presents hypothetical data to illustrate the correlation between theoretical and experimental values.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | 3450 | 3312 | 3310 |

| C-H Stretch (aromatic) | 3155 | 3029 | 3032 |

| C=O Stretch (ester) | 1780 | 1709 | 1711 |

| C-N Stretch | 1310 | 1258 | 1260 |

Frontier Molecular Orbital (FMO) Theory for Reactivity and Stability Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting the outcome of chemical reactions. wikipedia.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. ajchem-a.com The energy and symmetry of these frontier orbitals are crucial in determining the feasibility and pathway of a reaction. imperial.ac.uk

The energies of the HOMO and LUMO and the gap between them (ΔE = E_LUMO - E_HOMO) are key descriptors of a molecule's chemical reactivity and kinetic stability. dergipark.org.tredu.krd A molecule with a high-energy HOMO is a better electron donor, while a molecule with a low-energy LUMO is a better electron acceptor. researchgate.net

The HOMO-LUMO energy gap is a particularly important parameter. edu.krd A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govdergipark.org.tr Conversely, a large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity. edu.krd These values can be reliably calculated using DFT methods and are used to compare the reactivity of analogous compounds. researchgate.net

Table 3: Calculated Frontier Orbital Energies for this compound and Analogues This table presents hypothetical data for illustrative purposes.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| This compound | -6.25 | -1.10 | 5.15 |

| Methyl indoline-6-carboxylate | -5.98 | -0.95 | 5.03 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, which is mapped onto its electron density surface. researchgate.netwolfram.com MEP maps are invaluable for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting its interaction behavior. researchgate.net

The different colors on an MEP surface indicate varying electrostatic potential values. researchgate.net Typically, regions of negative potential (electron-rich), shown in red, are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen or nitrogen. nih.gov Regions of positive potential (electron-poor), depicted in blue, are prone to nucleophilic attack and are often found around hydrogen atoms bonded to electronegative atoms. researchgate.netnih.gov Green or yellow areas represent regions of neutral or intermediate potential. wolfram.com For this compound, the MEP map would likely show negative potential around the carbonyl oxygen of the ester group and a positive potential near the N-H proton, indicating likely sites for intermolecular interactions. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov Unlike quantum methods that focus on electronic structure, MD simulations employ classical mechanics to model the dynamic evolution of a system, providing insights into conformational changes and thermodynamic properties. mdpi.com This technique is particularly useful for exploring the conformational landscape of flexible molecules that cannot be adequately described by a single static structure. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bromoindoline Scaffolds (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For the bromoindoline scaffold, a theoretical QSAR study would involve developing a model that predicts the activity of new analogues based on their structural and physicochemical properties. nih.gov

The fundamental principle of QSAR is that the biological activity of a compound is directly related to its molecular structure. researchgate.net The process begins with a dataset of bromoindoline analogues with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding). For each molecule in this set, a variety of "molecular descriptors" are calculated. These descriptors are numerical values that quantify different aspects of the molecule's structure and properties. mdpi.com

Key steps in developing a QSAR model for bromoindoline scaffolds include:

Data Set Preparation: A collection of bromoindoline compounds with a range of structural variations and corresponding measured biological activities is compiled.

Descriptor Calculation: A wide array of molecular descriptors are generated for each compound. These can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using techniques like cross-validation and external validation with an independent set of compounds. This ensures the model is robust and not overfitted to the training data.

A validated QSAR model can then be used to predict the activity of novel, unsynthesized bromoindoline derivatives, helping to prioritize which compounds should be synthesized and tested in the laboratory. This rational approach streamlines the lead optimization process in drug discovery. mdpi.com

| Quantum-Chemical | HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity. |

Hirshfeld Surface Analysis for Detailed Intermolecular Contact Visualization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govscirp.org For this compound, this analysis would provide detailed insights into how individual molecules pack together and the nature of the non-covalent forces that stabilize the crystal structure.

The analysis involves partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The resulting three-dimensional surface, the Hirshfeld surface, is color-mapped to highlight key properties. A commonly used map is the normalized contact distance (dnorm), which indicates intermolecular contacts. researchgate.net

Red spots on the dnorm surface represent contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. nih.gov

Blue spots indicate contacts that are longer than the van der Waals radii. researchgate.net

White areas show contacts with distances approximately equal to the van der Waals radii. nih.gov

A Hirshfeld analysis of a related bromo-substituted heterocyclic compound revealed the following distribution of intermolecular contacts, which provides a model for what might be observed for this compound. nih.govnih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from a Hirshfeld Surface Analysis of a Bromo-Substituted Heterocycle

| Intermolecular Contact Type | Contribution (%) | Description of Interaction |

|---|---|---|

| H···H | 33.8% | Represents the most abundant, though generally weak, van der Waals contacts. |

| O···H / H···O | 15.1% | Indicates the presence of hydrogen bonding, likely involving the carboxylate group. |

| C···H / H···C | 14.6% | Reflects weak C-H···π or other van der Waals interactions. |

| Br···H / H···Br | 13.8% | Shows contacts involving the bromine atom, contributing to crystal packing. |

Molecular Docking Studies for In Silico Ligand-Target Binding Prediction and Mechanism Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a biological target, usually a protein or enzyme) to form a stable complex. science.govumpr.ac.id This in silico method is instrumental in drug discovery for screening virtual libraries of compounds, predicting binding affinities, and elucidating the molecular basis of ligand-target interactions. umpr.ac.idnih.gov

The process involves several key steps:

Preparation of the Receptor and Ligand: A high-resolution 3D structure of the target protein is obtained, often from crystallographic databases. The structure of the ligand, this compound, is built and its energy is minimized to achieve a stable conformation.

Docking Simulation: Using a docking algorithm (e.g., AutoDock Vina), the ligand is placed in the binding site of the receptor. nih.gov The algorithm systematically explores various conformations and orientations of the ligand within the binding pocket, calculating the binding energy for each pose. nih.gov

Scoring and Analysis: The different poses are ranked based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). The pose with the lowest energy score is typically considered the most likely binding mode. dovepress.com This top-ranked pose is then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues in the target's active site. nih.govdovepress.com

For this compound, a docking study could be performed against a relevant biological target, such as a protein kinase or a G-protein coupled receptor, to predict its potential as an inhibitor or modulator. The results would guide further optimization of the bromoindoline scaffold to enhance binding affinity and selectivity.

Table 3: Hypothetical Molecular Docking Results for this compound against a Protein Kinase Target

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | A strong negative value suggests favorable binding to the target protein. |

| Interacting Residues | Lys72, Glu91, Leu135, Asp184 | Specific amino acids in the active site that form contacts with the ligand. |

| Hydrogen Bonds | Carboxylate O with Lys72; Indoline N-H with Asp184 | Key polar interactions that anchor the ligand in the binding pocket. |

| Hydrophobic Interactions | Bromo-phenyl ring with Leu135 | Non-polar interactions that contribute to the stability of the complex. |

Table of Mentioned Compounds

| Compound Name |

|---|

Methyl 4 Bromoindoline 6 Carboxylate As a Key Scaffold in Synthetic Organic Chemistry

Strategic Utilization as a Building Block in Complex Molecule Synthesis

The utility of methyl 4-bromoindoline-6-carboxylate as a synthetic building block lies in the orthogonal reactivity of its two primary functional groups. The bromine atom on the aromatic portion of the molecule is a prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. Simultaneously, the methyl ester moiety offers a site for a variety of classic carboxylate transformations, including reduction, hydrolysis, and amidation.

This dual functionality allows chemists to devise synthetic routes where each part of the molecule can be modified independently. For instance, the bromine can be replaced with an aryl, alkyl, or vinyl group via a Suzuki or Negishi coupling, after which the ester can be hydrolyzed to a carboxylic acid and coupled with an amine to form an amide. This strategic approach is crucial in diversity-oriented synthesis, where libraries of related compounds are generated for drug discovery and optimization processes. The indoline (B122111) core itself is a common motif in many natural products and pharmaceuticals, adding to the compound's significance as a precursor to potentially bioactive molecules.

Synthetic Transformations of the Carboxylate Moiety

The methyl carboxylate group at the 6-position of the indoline ring is amenable to a range of standard organic transformations, providing access to other important functional groups like alcohols, amines, and amides.

The ester can be readily reduced to a primary alcohol. This transformation is typically accomplished using powerful hydride reagents. The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction proceeds via nucleophilic acyl substitution, followed by reduction of the intermediate aldehyde, to yield (4-bromoindolin-6-yl)methanol.

While less common, the conversion to an amine would typically involve a multi-step sequence, starting with the reduction to the alcohol, followed by conversion to a leaving group (e.g., a tosylate or mesylate), and subsequent displacement with an amine or azide (followed by reduction). A more direct, albeit harsher, method involves the complete reduction of an amide derivative (formed via amidation as described below) using a strong reducing agent like LiAlH₄.

| Transformation | Reagent(s) | Product |

| Ester to Alcohol | 1. LiAlH₄ 2. H₂O | (4-bromoindolin-6-yl)methanol |

Amidation is the conversion of the methyl ester into a carboxamide. This is typically achieved by reacting the ester with a primary or secondary amine. The reaction, known as aminolysis, can be performed by heating the ester with the desired amine, sometimes in the presence of a catalyst. For more controlled and efficient coupling, the ester is often first hydrolyzed to the carboxylic acid, which is then activated and coupled with the amine using standard peptide coupling reagents like HBTU. nih.gov This provides access to a wide array of N-substituted 4-bromoindoline-6-carboxamides.

Hydrolysis of the methyl ester to its corresponding carboxylic acid is a fundamental transformation. It is most commonly carried out under basic conditions through a process called saponification. mdpi.com Treatment of the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by an acidic workup, efficiently yields 4-bromoindoline-6-carboxylic acid. mdpi.com This acid is a key intermediate itself, often used in amidation reactions or other derivatizations. researchgate.netresearchgate.net

| Transformation | Reagent(s) | Product |

| Ester to Amide | R₂NH (Amine) | 4-bromo-N-substituted-indoline-6-carboxamide |

| Ester to Carboxylic Acid | 1. NaOH, H₂O/MeOH 2. H₃O⁺ | 4-bromoindoline-6-carboxylic acid |

Reactivity and Derivatization at the Bromine Substituent

The bromine atom at the 4-position is a key site for introducing molecular complexity and diversity through the formation of new carbon-carbon bonds. This is predominantly achieved via palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. mdpi.com The bromo-substituted indoline is an excellent substrate for these transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Suzuki Reaction : The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the organoboron reagents. wikipedia.orglibretexts.org In a typical Suzuki reaction, the this compound would be coupled with an aryl or vinyl boronic acid (or boronic ester) in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., K₂CO₃, Cs₂CO₃). wikipedia.orgorganic-chemistry.org This reaction is highly versatile for creating biaryl or aryl-vinyl structures.

Stille Reaction : The Stille reaction involves the coupling of the bromo-indoline with an organotin compound (organostannane). wikipedia.org While organotin reagents are toxic, they are stable and tolerate a wide variety of functional groups. organicreactions.org The reaction is typically catalyzed by a palladium complex like Pd(PPh₃)₄. wikipedia.orgorganicreactions.org Additives such as copper(I) iodide (CuI) can sometimes accelerate the reaction. harvard.edu

Negishi Reaction : The Negishi coupling utilizes organozinc reagents, which are highly reactive and allow for the coupling of sp², sp³, and sp hybridized carbon atoms. wikipedia.orgorganic-chemistry.org This makes the Negishi reaction particularly useful for forming bonds between the bromo-indoline and alkyl, aryl, or vinyl groups. wikipedia.orgnih.gov The organozinc reagent is typically prepared in situ or used directly, and the coupling is catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org

| Reaction Name | Nucleophilic Partner | Typical Catalyst | Key Features |

| Suzuki | Boronic Acid/Ester (R-B(OR)₂) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Mild conditions, low toxicity of boron reagents, requires a base. wikipedia.orgorganic-chemistry.org |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Tolerates many functional groups, but tin reagents are toxic. wikipedia.orgorganicreactions.org |

| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity, couples sp, sp², and sp³ carbons, but reagents are air/moisture sensitive. wikipedia.orgorganic-chemistry.org |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group (in this case, bromide) on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds through a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

For an SNAr reaction to occur efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.

In the case of this compound, the indoline ring system is not strongly activated for SNAr. The nitrogen atom of the indoline is electron-donating, and the carboxylate group is only moderately electron-withdrawing. Without additional, powerful electron-withdrawing substituents on the ring, the substrate is generally unreactive towards SNAr with common nucleophiles. Consequently, cross-coupling reactions are the preferred and more synthetically viable method for functionalizing the C4-position of this scaffold.

Chemical Modifications of the Indoline Nitrogen Atom

The nitrogen atom of the indoline ring in this compound serves as a versatile handle for a variety of chemical modifications. Its nucleophilic character allows for the introduction of a wide range of substituents, which can significantly alter the molecule's steric and electronic properties, paving the way for the synthesis of diverse derivatives.

The secondary amine of the indoline nucleus is readily susceptible to alkylation and acylation reactions. These transformations are fundamental for introducing carbon-based groups onto the nitrogen atom, a common strategy in medicinal chemistry and materials science.

N-Alkylation is typically achieved by treating the indoline with an alkyl halide in the presence of a base. The base deprotonates the nitrogen, generating a more nucleophilic indolinide anion that subsequently displaces the halide. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), often in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). mdpi.com Microwave-assisted N-alkylation has emerged as an efficient method, significantly reducing reaction times and often improving yields compared to conventional heating. mdpi.com

N-Acylation introduces an acyl group to the nitrogen atom, forming an amide. This transformation is valuable as N-acylindoles are prevalent motifs in many pharmaceutical compounds. nih.gov While reactive acyl chlorides can be used, milder and more chemoselective methods have been developed. One such method employs thioesters as stable acyl sources in the presence of a base like cesium carbonate, allowing for the efficient N-acylation of various indole-type structures with good functional group tolerance. nih.govbeilstein-journals.org The reaction proceeds through a base-promoted deprotonation of the indole (B1671886) nitrogen, followed by nucleophilic substitution on the thioester. nih.govbeilstein-journals.org

| Reaction Type | Typical Reagents | Base | Solvent | Key Features |

|---|---|---|---|---|

| N-Alkylation | Methyl iodide, Ethyl bromide, Benzyl bromide | K₂CO₃, Cs₂CO₃, NaH | DMF, THF, Acetonitrile | Forms N-alkyl indoline derivatives; can be accelerated by microwave irradiation. mdpi.com |

| N-Acylation | Acetyl chloride, Benzoyl chloride, S-methyl butanethioate | Pyridine, Triethylamine, Cs₂CO₃ | DCM, Xylene, Toluene | Forms stable N-acyl indoline (amide) derivatives; thioesters offer high chemoselectivity. nih.govbeilstein-journals.org |

Beyond N-alkylation and acylation, the indoline scaffold can be elaborated through more complex transformations. These include the substitution of the nitrogen-bound hydrogen with other heteroatoms and the construction of new rings fused to the indoline core.

Heteroatom Substitutions on the nitrogen, while less common than N-C bond formation, can be achieved using specific electrophilic reagents. For instance, N-amination or N-sulfonylation can introduce nitrogen or sulfur functionalities, respectively, which can act as key pharmacophores or synthetic intermediates.

Ring Annulations refer to reactions that construct a new ring fused to an existing one. The Robinson annulation is a powerful and classic method for forming a six-membered ring. wikipedia.orgmasterorganicchemistry.com This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation. youtube.com To apply this to the this compound scaffold, the indoline could first be functionalized to contain a ketone. This modified substrate would then be treated with an α,β-unsaturated ketone (e.g., methyl vinyl ketone) in the presence of a base. The reaction would proceed via a 1,5-dicarbonyl intermediate which then undergoes an intramolecular cyclization and dehydration to yield a new fused cyclohexenone ring system. masterorganicchemistry.comyoutube.com This strategy provides a route to complex polycyclic structures derived from the bromoindoline core.

Regioselective Functionalization at Other Positions of the Bromoindoline Ring

While the nitrogen atom is a primary site for modification, the aromatic portion of the this compound ring offers opportunities for regioselective functionalization. The existing bromo and methyl carboxylate groups exert directing effects on subsequent electrophilic aromatic substitution reactions.

The bromine at the C4 position and the ester group at the C6 position are both deactivating, electron-withdrawing groups. In electrophilic aromatic substitution, these groups direct incoming electrophiles primarily to the meta positions relative to themselves. For the bromoindoline ring, the C5 and C7 positions are available for substitution. The combined electronic effects of the C4-bromo and C6-carboxylate substituents would influence the precise location of further functionalization, often leading to substitution at the C5 or C7 position.

For instance, regioselective bromination of related indole carboxylate systems has been demonstrated to occur at specific positions on the benzene (B151609) ring. rsc.orgsigmaaldrich.com Treatment of methyl indole-3-carboxylate with bromine in acetic acid, for example, leads to regioselective 5,6-dibromination. rsc.org This highlights the ability to selectively introduce additional functional groups onto the six-membered ring of the indole core under controlled conditions. C-H functionalization, a modern approach in organic synthesis, also offers pathways for selective modification of the benzene portion of the indoline ring. nih.gov

| Reaction Type | Potential Position | Directing Groups | Example Transformation | Reference Principle |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | C5 or C7 | C4-Bromo (deactivating), C6-Carboxylate (deactivating) | Nitration (HNO₃/H₂SO₄), Halogenation (Br₂/FeBr₃) | Directing effects of substituents on an aromatic ring. |

| Regioselective Bromination | C5 or C7 | Existing substituents and reaction conditions. | Further bromination using NBS or Br₂. | Controlled halogenation of functionalized indoles. rsc.orgresearchgate.net |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the development of pharmaceuticals. Stereoselective methods can be employed to introduce chirality to the this compound scaffold, yielding specific stereoisomers.

A well-established strategy for achieving stereocontrol is the use of chiral auxiliaries. The Evans asymmetric alkylation is a powerful example of this approach, enabling the diastereoselective alkylation of enolates derived from N-acyloxazolidinones. nih.gov This methodology can be adapted to the bromoindoline system. First, the indoline nitrogen would be acylated with a chiral auxiliary, such as an Evans oxazolidinone. Subsequent deprotonation of an α-carbon (for example, at C5 or C7, if suitably activated) with a strong base like sodium hexamethyldisilazide (NaHMDS) would generate a chiral enolate. The steric bulk of the chiral auxiliary would then direct the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate, resulting in the formation of one diastereomer in preference to the other. nih.gov Finally, removal of the chiral auxiliary would afford the enantiomerically enriched chiral indoline derivative. This approach provides a reliable pathway to control the absolute configuration at newly formed stereocenters. nih.gov

| Step | Description | Typical Reagents | Purpose |

|---|---|---|---|

| 1 | Attachment of Chiral Auxiliary | Evans oxazolidinone, coupling agent | Introduce a chiral directing group onto the indoline nitrogen. |

| 2 | Diastereoselective Alkylation | NaHMDS or LDA (base), Alkyl halide (e.g., MeI) | Form a new stereocenter with high diastereoselectivity. nih.gov |

| 3 | Removal of Chiral Auxiliary | LiOH, H₂O₂ or other hydrolysis conditions | Cleave the auxiliary to yield the final chiral product. |

Methyl 4 Bromoindoline 6 Carboxylate in Medicinal Chemistry Research: Scaffold Design and Derivatization

Indoline (B122111) and Indole (B1671886) Scaffolds as Privileged Structures for Ligand Design

The indoline and its aromatic counterpart, indole, represent two of the most significant heterocyclic scaffolds in the realm of drug discovery and medicinal chemistry. researchgate.net Their widespread occurrence in a multitude of natural products and synthetic compounds with diverse pharmacological activities has earned them the designation of "privileged structures." nih.gov This privileged status stems from their ability to interact with a wide range of biological targets, including enzymes and receptors, through various non-covalent interactions. nih.gov

The indole nucleus, with its fused benzene (B151609) and pyrrole rings, provides a rich aromatic system capable of participating in π-π stacking, hydrophobic, and hydrogen bonding interactions. Its structural versatility allows for the incorporation of various substituents at multiple positions, leading to the modulation of biological activity and the fine-tuning of pharmacokinetic properties. nih.gov A vast number of approved drugs and clinical candidates, such as the anti-inflammatory indomethacin and the anti-cancer agent sunitinib, feature the indole core, highlighting its therapeutic relevance. nih.gov

The indoline scaffold, a reduced form of indole, offers a more three-dimensional geometry, which can be advantageous for fitting into specific protein binding pockets. This structural feature is often exploited in the design of compounds targeting G-protein coupled receptors and enzymes. The indoline framework is a key component in a variety of medicinally valuable compounds of both natural and synthetic origin and has been the focus of rational design strategies for anticancer agents. researchgate.net The versatility of both indole and indoline scaffolds makes them foundational elements in the construction of compound libraries for high-throughput screening and lead optimization efforts.

Rational Design Principles for Novel Chemical Entities Based on the Bromoindoline Framework

The rational design of novel chemical entities based on the methyl 4-bromoindoline-6-carboxylate framework is guided by the strategic incorporation of substituents to optimize interactions with a specific biological target. A key principle involves leveraging the bromine atom and the carboxylate group as handles for further chemical modification, while also considering their influence on the molecule's electronic properties and binding potential.

The bromine atom at the 4-position can serve as a key interaction point within a protein's binding pocket, potentially forming halogen bonds or occupying a hydrophobic pocket. Furthermore, it provides a reactive site for cross-coupling reactions, enabling the introduction of a diverse array of functional groups to probe the chemical space around this position. The methyl ester at the 6-position offers a site for modification to modulate solubility and cell permeability, or it can be hydrolyzed to the corresponding carboxylic acid to introduce a charged group for forming salt bridges with basic residues in a target protein.

A practical application of these principles can be inferred from the design of inhibitors targeting enzymes such as EZH2 (Enhancer of zeste homolog 2), where substituted indoles serve as core scaffolds. google.com In such cases, the indole nitrogen can be alkylated to introduce side chains that occupy specific pockets of the enzyme's active site. The ester group can be saponified to the carboxylic acid, which is then coupled with other fragments to extend the molecule and engage with different regions of the target. google.com This systematic exploration of substituents, guided by an understanding of the target's structure and the physicochemical properties of the resulting analogs, is a cornerstone of rational drug design with the bromoindoline framework.

Scaffold Hopping Approaches Initiated from Bromoindoline Core Structures

Scaffold hopping is a powerful strategy in medicinal chemistry aimed at identifying novel core structures that retain the biological activity of a known parent compound. This approach is particularly valuable for discovering new chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. Starting from a bromoindoline core, several scaffold hopping strategies can be envisioned.

Bioisosteric Replacements in Bromoindoline Ligand Development

Bioisosteric replacement involves substituting a functional group or a substructure with another that has similar physical or chemical properties, with the goal of maintaining or improving biological activity while optimizing other characteristics like metabolic stability or toxicity. nih.gov For a bromoindoline scaffold, several bioisosteric replacements can be considered.

The indoline core itself can be replaced with other bicyclic systems that maintain a similar spatial arrangement of key functional groups. For example, bioisosteres such as benzimidazoles or indazoles could be explored. The bromine atom could be replaced by other halogens (e.g., chlorine) or by groups of similar size and lipophilicity, such as a trifluoromethyl group. The methyl carboxylate group is a common target for bioisosteric replacement to address potential hydrolysis by esterases or to improve solubility. Common bioisosteres for a carboxylic acid (which would be formed upon hydrolysis of the methyl ester) include tetrazoles, acyl sulfonamides, and hydroxamic acids. drughunter.com These replacements can mimic the acidic nature of the carboxylic acid while offering different pharmacokinetic profiles.

A summary of potential bioisosteric replacements for key moieties in the this compound scaffold is presented in the table below.

| Original Moiety | Potential Bioisosteric Replacements | Rationale |

| Indoline Core | Benzimidazole, Indazole, Tetrahydroquinoline | Maintain bicyclic structure and spatial orientation of substituents. |

| Bromine | Chlorine, Trifluoromethyl (CF3), Cyano (CN) | Modulate lipophilicity, electronic properties, and potential for halogen bonding. |

| Methyl Carboxylate | Tetrazole, Acyl Sulfonamide, Hydroxamic Acid | Mimic the acidic functionality of the corresponding carboxylic acid with potentially improved metabolic stability and pharmacokinetic properties. |

Topological and Shape-Based Scaffold Exploration

Topological and shape-based scaffold hopping methods move beyond simple functional group replacements to identify entirely new scaffolds that can present the key pharmacophoric features in a similar three-dimensional arrangement. These computational approaches are less constrained by structural similarity and can lead to the discovery of truly novel chemotypes.

Structure-Activity Relationship (SAR) Studies for Bromoindoline-Based Analogues: A Focus on Structural Impact

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural modifications to a lead compound influence its biological activity. For analogues based on the this compound scaffold, a systematic SAR exploration would involve modifying different parts of the molecule and assessing the impact on potency, selectivity, and other pharmacological parameters.

Drawing parallels from related indole-based compounds, such as EZH2 inhibitors, certain general SAR trends can be anticipated. google.com

Substitution at the Indoline Nitrogen (N1): Alkylation of the indoline nitrogen with various groups (e.g., alkyl, cycloalkyl, aryl) can significantly impact potency. The nature and size of the substituent at this position can influence how the molecule orients itself within the binding pocket and can lead to new interactions with the target protein.

Modification of the 6-Carboxylate Group: Conversion of the methyl ester to a carboxylic acid and subsequent formation of amides with different amines can have a profound effect on activity. The substituents on the amide can extend into new regions of the binding site, potentially forming additional hydrogen bonds or hydrophobic interactions.

Variation at the 4-Bromo Position: While the bromine atom itself might be important for activity, its replacement with other groups through cross-coupling reactions can provide valuable SAR data. Introducing small alkyl groups, aromatic rings, or heteroaromatic systems at this position can probe the steric and electronic requirements of the corresponding sub-pocket of the target.

A hypothetical SAR summary for bromoindoline-based analogues is presented in the table below, based on general principles of medicinal chemistry.

| Position of Modification | Type of Modification | Expected Impact on Activity |

| N1-Position | Small alkyl chains | May increase potency by occupying a small hydrophobic pocket. |

| N1-Position | Bulky aromatic groups | Could either enhance or decrease activity depending on the size and shape of the binding site. |

| C6-Position | Conversion to amides with polar groups | May improve solubility and introduce new hydrogen bonding interactions, potentially increasing potency. |

| C6-Position | Conversion to amides with non-polar groups | Could enhance binding through hydrophobic interactions if a corresponding pocket is available. |

| C4-Position | Replacement of Bromine with a larger group | Likely to decrease activity if the pocket is sterically constrained. |

In Vitro and In Silico Studies of Ligand-Target Interactions for Bromoindoline Scaffolds

The evaluation of bromoindoline-based ligands involves a combination of in vitro biological assays and in silico computational modeling to understand their mechanism of action and binding interactions at the molecular level.

In Vitro Studies:

Biochemical Assays: These assays are used to determine the potency of the compounds against their purified biological target (e.g., an enzyme or receptor). For example, if the target is a kinase, an in vitro kinase assay would be used to measure the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Cell-Based Assays: These assays assess the activity of the compounds in a cellular context. For instance, if the compounds are designed as anticancer agents, their ability to inhibit the proliferation of cancer cell lines would be measured. These assays provide information on cell permeability and the compound's effect on the target within its native environment.

In Silico Studies:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For bromoindoline derivatives, docking studies can help to visualize how the different substituents interact with the amino acid residues in the binding site. This information is invaluable for understanding the SAR and for designing new analogues with improved binding affinity. For example, docking could reveal that the bromine atom at the 4-position is situated in a hydrophobic pocket, and the carboxylate at the 6-position forms a hydrogen bond with a specific residue.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic picture of the binding interactions and the stability of the complex.

The table below summarizes the types of studies and the information they provide for the evaluation of bromoindoline scaffolds.

| Study Type | Purpose | Key Information Obtained |

| In Vitro | ||

| Biochemical Assay | Determine direct target engagement and potency. | IC50 or Ki values. |

| Cell Proliferation Assay | Assess cellular activity and cytotoxicity. | EC50 or GI50 values. |

| In Silico | ||

| Molecular Docking | Predict binding mode and key interactions. | Binding energy, orientation in the active site, key interacting residues. |

| Molecular Dynamics | Assess the stability and dynamics of the ligand-protein complex. | Conformational changes, stability of interactions over time. |

Enzyme Inhibition Studies (e.g., bacterial cystathionine γ-lyase inhibitors)

The bromoindole scaffold is a key component in the development of potent and selective enzyme inhibitors. A notable example is the targeting of bacterial cystathionine γ-lyase (bCSE), an enzyme crucial for hydrogen sulfide (H₂S) production in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. H₂S is implicated in protecting these bacteria from oxidative stress and contributing to antibiotic resistance. Consequently, inhibiting bCSE can enhance the efficacy of existing antibiotics.

Researchers have synthesized a variety of 6-bromoindole derivatives and evaluated their inhibitory activity against bCSE. These studies have revealed that the 6-bromoindole moiety is a critical pharmacophore for potent inhibition. For instance, a series of inhibitors, designated NL1, NL2, and NL3, all feature the 6-bromoindole core and have demonstrated significant inhibitory potential against bCSE with low activity against the human ortholog, ensuring a degree of selectivity nih.gov. The IC₅₀ values for these compounds highlight their efficacy, with NL1, NL2, and NL3 exhibiting IC₅₀ values of 0.82 µM, 0.47 µM, and 0.16 µM against S. aureus CSE, respectively nih.gov.

Further derivatization of the 6-bromoindole scaffold has led to the development of even more potent inhibitors. For example, the aminothiophene derivative MNS1, which incorporates the 6-bromoindole structure, displays a dissociation constant (Kd) of 0.5 µM with bacterial CSE, a value an order of magnitude lower than that for the human enzyme kazanmedjournal.ru. Another derivative, potassium 3-amino-5-((6-bromoindolyl)methyl)thiophene-2-carboxylate (MNS2), has also been synthesized and investigated as part of a broader effort to expand the arsenal of antibiotic potentiators mdpi.comnih.gov.

The following table summarizes the inhibitory activity of selected 6-bromoindole derivatives against bacterial cystathionine γ-lyase.

| Compound | Target Enzyme | IC₅₀ (µM) | Dissociation Constant (Kd) (µM) |

| NL1 | S. aureus CSE | 0.82 | Not Reported |

| NL2 | S. aureus CSE | 0.47 | Not Reported |

| NL3 | S. aureus CSE | 0.16 | Not Reported |

| MNS1 | S. aureus CSE | Not Reported | 0.5 |

This table presents a selection of 6-bromoindole derivatives and their reported inhibitory activities against bacterial cystathionine γ-lyase.

Receptor Binding Studies and Ligand Efficacy Assessment

The bromoindoline scaffold has also been extensively utilized in the design of ligands for a variety of cellular receptors. The bromine atom can influence binding affinity and selectivity through steric and electronic effects, as well as by providing a site for further chemical modification.

In the realm of oncology, derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and evaluated as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. Molecular docking studies have indicated strong binding energies of these compounds within the EGFR tyrosine kinase domain.

Furthermore, indolin-2-one derivatives have been investigated as ligands for dopamine receptors. One study detailed the synthesis of a series of these compounds, with in vitro receptor binding assays revealing selectivity towards D₂-like receptors. Notably, one derivative, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one, demonstrated a remarkable affinity and selectivity for the dopamine D₄ receptor, with a Ki value of 0.5 nM nih.gov.

The versatility of the bromoindole scaffold is further highlighted by its use in developing ligands for serotonin receptors. A study on ring-substituted N,N-diallyltryptamine (DALT) analogs, including a 5-bromo-DALT derivative, assessed their binding affinities at 45 different receptor and transporter sites. These compounds were found to bind to a range of targets, including serotonin receptors, σ sites, α₂-adrenoceptors, and dopaminergic D₃ receptors.

The table below provides examples of bromoindoline and related derivatives and their receptor binding affinities.

| Derivative Class | Target Receptor/Enzyme | Key Finding | Ki (nM) |

| Indolin-2-one derivative | Dopamine D₄ | High affinity and selectivity | 0.5 |

| N,N-diallyltryptamine analog | Serotonin 5-HT₂A | Moderate affinity | 130 |

| N,N-diallyltryptamine analog | Dopamine D₃ | Moderate affinity | 250 |

This table showcases the application of the bromoindoline and related scaffolds in the development of ligands for various receptors, with corresponding binding affinities.

Bromoindoline Derivatives as Probes for Biological Pathway Investigation

Beyond their therapeutic potential as enzyme inhibitors and receptor ligands, bromoindoline derivatives are also valuable tools for studying biological pathways. Their intrinsic properties and amenability to chemical modification allow for their development into fluorescent and affinity-based probes.

Fluorescent probes are indispensable for visualizing and tracking biological molecules and processes within living cells. The indole core, a component of the bromoindoline scaffold, is known to be a part of many fluorescent molecules. Bromoindole derivatives have been specifically employed in the creation of fluorescent probes for imaging applications in cellular biology, enabling the real-time visualization of cellular events. For example, aminoindole-based charge transfer fluorescent probes have been synthesized for pH sensing and live cell imaging. These probes can be used to image cancer cell lines and track organelles within the cytoplasm.

Affinity-based probes are designed to covalently bind to their target proteins, allowing for the identification and characterization of these targets within complex biological mixtures. The bromoindoline scaffold can serve as the recognition element of such probes. By attaching a reactive group and a reporter tag (like biotin or a fluorophore) to the bromoindoline core, researchers can create probes that specifically label target proteins. This approach is instrumental in chemical proteomics for identifying the cellular targets of a particular compound or for mapping the activity of entire enzyme families.

The development of these molecular probes from bromoindoline scaffolds provides powerful tools to interrogate biological systems, elucidate the mechanisms of disease, and identify new therapeutic targets.

Future Research Directions and Emerging Paradigms for Methyl 4 Bromoindoline 6 Carboxylate

Advancements in Asymmetric Synthesis and Enantioselective Derivatization

The development of stereodefined indoline (B122111) scaffolds is crucial for their application in pharmaceuticals and as chiral ligands or catalysts. Future research will likely focus on the asymmetric synthesis of Methyl 4-bromoindoline-6-carboxylate derivatives, creating specific stereoisomers with potentially distinct biological activities.

Key research thrusts in this area will include:

Organocatalytic Strategies: The use of chiral primary or secondary amine catalysts, such as those derived from cinchona alkaloids, could enable enantioselective intramolecular Michael additions or other cyclization strategies to form the indoline ring with high stereocontrol. rsc.org

Transition-Metal Catalysis: Chiral palladium, rhodium, or iridium complexes are expected to be instrumental in developing asymmetric variants of cyclization and functionalization reactions. For instance, enantioselective C-H insertion reactions using donor/donor carbenes catalyzed by chiral rhodium complexes could provide access to densely substituted and enantiomerically enriched indolines. nih.gov

Kinetic Resolution: For racemic mixtures of derivatized this compound, kinetic resolution using chiral reagents or catalysts presents a viable strategy for separating enantiomers. whiterose.ac.uknih.gov This approach could involve enantioselective acylation or deprotonation with a chiral base system. whiterose.ac.uknih.gov

These advancements will facilitate the creation of a diverse library of enantiomerically pure indoline derivatives, which is essential for probing stereospecific interactions with biological targets.

Exploration of Novel Reaction Pathways and Catalytic Systems for Functionalization